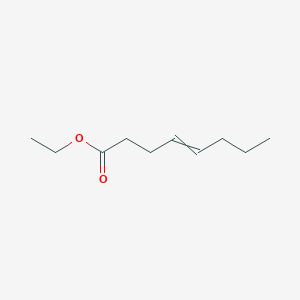
ethyl (E)-4-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
ethyl (E)-4-octenoate is typically synthesized through an acid-catalyzed esterification reaction. The process involves reacting 4-octenoic acid (C10H18O2) with ethanol (C2H5OH) under acidic conditions to produce ethyl 4-octenoate and water (H2O) . Sulfuric acid is often used as a catalyst to accelerate the reaction .
Analyse Des Réactions Chimiques
ethyl (E)-4-octenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ethyl (E)-4-octenoate has a wide range of applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 4-octenoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which it is used .
Comparaison Avec Des Composés Similaires
ethyl (E)-4-octenoate can be compared with other similar compounds, such as:
Ethyl cis-4-octenoate: A stereoisomer with similar properties but different spatial arrangement.
Ethyl (Z)-4-octenoate: Another stereoisomer with distinct chemical behavior.
Ethyl oct-4-enoate: A compound with a similar structure but different functional groups.
This compound is unique due to its specific molecular configuration and reactivity, making it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
138234-61-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl oct-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3 |
Clé InChI |
WRUZCQAJIHSQPL-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC(=O)OCC |
SMILES canonique |
CCCC=CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















